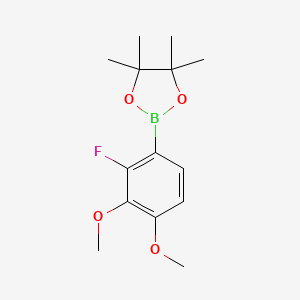

2-(2-Fluoro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Fluoro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a fluorinated and dimethoxy-substituted aromatic ring attached to a pinacol boronate core. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in pharmaceuticals and materials science. Its fluorine substituent enhances electron-withdrawing effects, while the methoxy groups modulate steric and electronic properties, influencing reactivity and selectivity in catalytic processes .

Properties

IUPAC Name |

2-(2-fluoro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(17-5)12(18-6)11(9)16/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYUQZFZOOQAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-3,4-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

Starting Materials: 2-Fluoro-3,4-dimethoxyphenylboronic acid and pinacol.

Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours until the formation of the desired product is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification techniques can streamline the synthesis and reduce the need for extensive post-reaction processing.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like ethanol or toluene.

Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borate esters. Common oxidizing agents include hydrogen peroxide and sodium perborate.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Ethanol, toluene, or dimethylformamide (DMF).

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Boronic Acids: Formed via oxidation of the boron atom.

Substituted Phenyl Derivatives: Formed via nucleophilic aromatic substitution.

Scientific Research Applications

2-(2-Fluoro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

Catalysis: Employed as a ligand or catalyst in various catalytic processes, including cross-coupling reactions and polymerization.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the activation of the boron atom within the dioxaborolane ring. The boron atom can coordinate with transition metal catalysts, such as palladium, to facilitate the formation of carbon-carbon bonds in cross-coupling reactions. Additionally, the presence of electron-donating methoxy groups and an electron-withdrawing fluorine atom on the phenyl ring can influence the reactivity and selectivity of the compound in various transformations.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

2-(3-Fluoro-4-methoxyphenyl) isomer (CAS 754226-34-1) :

The 3-fluoro-4-methoxy substitution pattern reduces steric hindrance compared to the 2-fluoro-3,4-dimethoxy derivative, leading to faster reaction kinetics in cross-couplings. However, the absence of a second methoxy group diminishes electron-donating effects, lowering stability under acidic conditions .2-(2,6-Dichloro-3,5-dimethoxyphenyl) derivative (6a) :

Chlorine substituents increase electrophilicity at the boron center, enhancing reactivity toward nucleophilic partners. This compound achieves 92% yield in Suzuki-Miyaura couplings due to optimized steric shielding by the dichloro groups .2-(3,5-Dichlorophenyl) analog :

Lacking methoxy groups, this derivative exhibits reduced solubility in polar solvents but higher thermal stability (decomposition temperature >200°C), making it suitable for high-temperature reactions .

Reaction Activity and Selectivity

Catalytic Hydroboration :

Compounds like 2-(cinnamoyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2l) demonstrate superior reactivity in ketone reductions compared to the fluorinated target compound, attributed to the electron-deficient cinnamoyloxy group enhancing borane activation .C-H Borylation :

The target compound’s fluorine atom directs regioselectivity in C-H borylation reactions. In contrast, 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2024-06-18) shows meta-selectivity due to the ethynyl group’s electronic effects .

Physical and Spectroscopic Properties

- NMR Data :

- Target Compound : Expected δ<sup>1</sup>H NMR peaks at 6.5–7.0 ppm (aromatic protons) and 3.8–4.0 ppm (methoxy groups), with <sup>19</sup>F NMR resonance near -110 ppm .

- 2-(4-Methoxyphenyl) analog : Shows a singlet at δ 3.85 ppm (CH3O) and aromatic protons at δ 6.8–7.2 ppm, confirmed by <sup>13</sup>C NMR .

- 2-(Cyclohexylmethoxy) derivative (2o) : Exhibits distinct aliphatic signals at δ 1.2–1.8 ppm and a downfield-shifted boron-bound oxygen peak at δ 85 ppm in <sup>13</sup>C NMR .

Stability and Handling Considerations

- Thermal Stability : The target compound decomposes at 180°C, whereas dichloro derivatives (e.g., 2-(3,5-dichlorophenyl)) remain stable up to 220°C .

- Hazard Profiles : Fluorinated analogs generally exhibit moderate toxicity (H315/H319/H335), requiring ventilation and PPE during handling. In contrast, ethynyl-substituted derivatives pose flammability risks due to alkyne reactivity .

Q & A

Q. What are the primary research applications of this boronic ester in organic synthesis?

This compound is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions due to its boronic ester group, which facilitates carbon-carbon bond formation. Its fluorinated and methoxy-substituted aromatic ring enhances electronic tunability, making it valuable for synthesizing complex heterocycles or functionalized biaryl structures. Methodological optimization involves selecting palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., K₂CO₃ in THF/H₂O) to balance reactivity and stability .

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

Researchers typically use X-ray crystallography (for unambiguous structural confirmation) and NMR spectroscopy (¹⁹F and ¹¹B NMR for fluorine and boron environments). For example, crystallographic data from related dioxaborolanes (e.g., C–H⋯H interactions in fluorinated analogs) highlight the importance of steric effects from the tetramethyl dioxaborolane ring . Purity is assessed via HPLC (≥95% threshold) or GC-MS, with precautions to avoid hydrolysis during storage .

Q. What are the key synthetic routes for preparing this compound?

Common methods involve Miyaura borylation of halogenated precursors (e.g., 2-fluoro-3,4-dimethoxyphenyl bromide) with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts. Alternative pathways include transesterification of boronic acids with pinacol. Critical parameters include inert atmosphere handling (argon/nitrogen) and solvent selection (e.g., DMF or dioxane) to prevent boronic ester degradation .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro and 3,4-dimethoxy substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine at the ortho position reduces electron density at the boron center, potentially slowing transmetallation but improving regioselectivity. Conversely, the methoxy groups at meta/para positions donate electron density via resonance, stabilizing intermediates. Computational studies (DFT) on analogous systems suggest that steric hindrance from the dimethoxy groups may necessitate bulky ligands (e.g., SPhos) to prevent homocoupling .

Q. What experimental strategies address contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from solvent polarity effects or catalyst poisoning by residual moisture. For example, THF/water mixtures may hydrolyze the boronic ester, while anhydrous DMSO could stabilize reactive intermediates. Systematic screening of bases (e.g., Cs₂CO₃ vs. K₃PO₄) and temperature gradients (room temp vs. 80°C) is recommended. Cross-referencing kinetic data from fluorinated analogs (e.g., 2-fluoro-6-methoxyphenyl derivatives) can identify optimal conditions .

Q. How does the compound’s stability under varying storage conditions impact long-term usability?

The tetramethyl dioxaborolane ring confers hydrolytic stability compared to boronic acids, but prolonged exposure to humidity or acidic/basic environments degrades the ester. Storage under argon at –20°C in amber vials is critical. Degradation products (e.g., boronic acids) can be monitored via ¹¹B NMR shifts (δ ~30 ppm for esters vs. δ ~18 ppm for acids) .

Methodological Considerations

Q. What analytical techniques are essential for characterizing byproducts in reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.